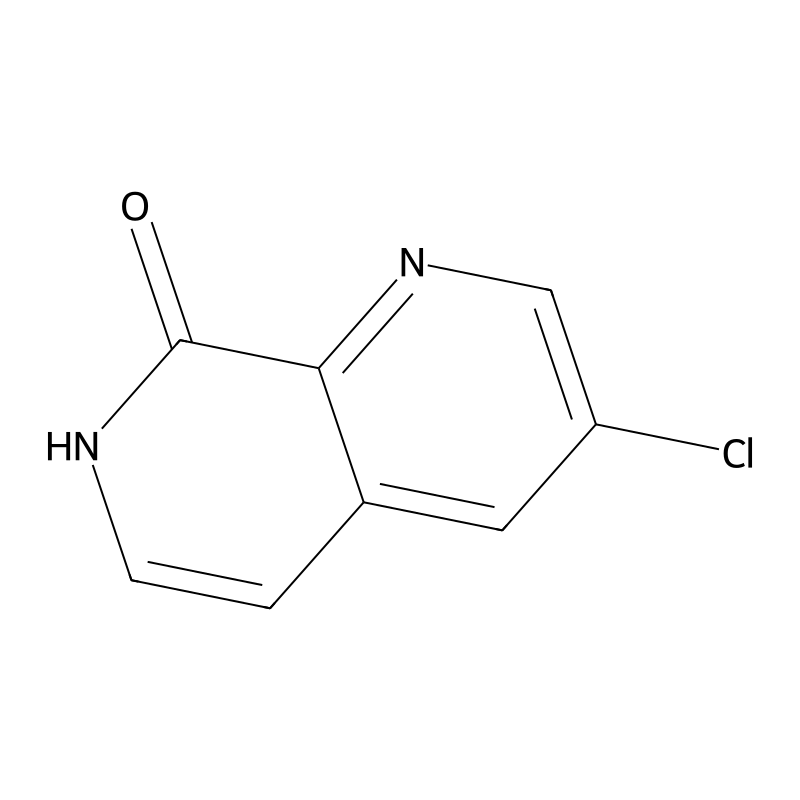

3-Chloro-1,7-naphthyridin-8(7H)-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound characterized by a bicyclic structure that includes nitrogen atoms at specific positions. Its molecular formula is C₈H₆ClN₂O, and it belongs to the naphthyridine family, which is notable for its diverse biological and chemical properties. The compound features a carbonyl group at the 8-position and a chlorine substituent at the 3-position, contributing to its unique reactivity and potential applications in medicinal chemistry and materials science.

3-Chloro-1,7-naphthyridin-8(7H)-one can undergo various chemical transformations:

- Oxidation: The compound can be oxidized to form naphthyridine derivatives, utilizing reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield different reduced forms, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various functional groups into the naphthyridine ring. This includes reactions with halogens or alkylating agents under suitable conditions.

Research indicates that 3-chloro-1,7-naphthyridin-8(7H)-one exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and receptor ligand. Specifically, it may interact with molecular targets involved in critical biological pathways, making it a candidate for therapeutic applications against diseases like cancer and infections. The compound's structure allows it to form specific interactions with these targets, influencing their activity and potentially leading to apoptosis in cancer cells .

The synthesis of 3-chloro-1,7-naphthyridin-8(7H)-one can be achieved through several methods:

- Cyclization of Precursors: A common approach involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base like sodium ethoxide.

- Friedländer Synthesis: This method utilizes substituted aromatic aldehydes and aminopyridines to form the naphthyridine core through a cyclization reaction.

- Multicomponent Reactions (MCRs): In industrial settings, MCRs are employed to efficiently generate complex molecular architectures involving various starting materials .

3-Chloro-1,7-naphthyridin-8(7H)-one has diverse applications across multiple fields:

- Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules aimed at treating various diseases.

- Material Science: The compound is utilized in developing materials with specific properties, including dyes and polymers.

- Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds .

Studies have shown that 3-chloro-1,7-naphthyridin-8(7H)-one interacts with specific molecular targets that modulate biological pathways. Its mechanism of action often involves inhibiting enzymes or disrupting cellular processes critical for disease progression. For instance, its antimicrobial activity may stem from its ability to inhibit bacterial enzymes that are essential for cell wall synthesis .

Several compounds share structural similarities with 3-chloro-1,7-naphthyridin-8(7H)-one:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,8-Naphthyridine | Contains nitrogen in different positions | Used in medicinal chemistry |

| Benzo[c][1,7]naphthyridin-4(3H)-one | Exhibits diverse biological activities | Useful in organic synthesis |

| Thieno[3,2-c][1,7]naphthyridin-6(7H)-one | Structural analog of 8-hydroxyquinoline | Potential ligand and analytical reagent |

The uniqueness of 3-chloro-1,7-naphthyridin-8(7H)-one lies in its specific chlorine substitution and carbonyl moiety, which influence its reactivity and biological activity compared to these similar compounds .

Molecular Structure

Structural Characteristics

3-Chloro-1,7-naphthyridin-8(7H)-one (C₈H₅ClN₂O) features a bicyclic naphthyridine core composed of two fused pyridine rings. The chloro substituent occupies position 3, while the ketone group resides at position 8, creating a conjugated system that stabilizes the molecule through resonance [3]. The planar arrangement of the bicyclic framework is evidenced by the SMILES notation O=C1NC=CC2=C1N=CC(Cl)=C2, which highlights the sp²-hybridized nitrogen atoms and the rigid, aromatic structure [3]. The molecular weight of 180.59 g/mol and a polar surface area of 49.3 Ų further reflect its compact yet polarizable nature [3].

Crystal Structure Analysis

While direct crystallographic data for 3-chloro-1,7-naphthyridin-8(7H)-one remains unreported, insights can be drawn from related halogenated naphthyridines. For instance, studies on 3-chloro-4-hydroxyphenylacetic acid demonstrate that chloro substituents participate in type I halogen bonds (Cl···Cl distances ≈3.5 Å) and hydrogen-bonding networks [5]. In the title compound, the chloro group likely engages in similar interactions, potentially forming C–H···Cl (3.3–3.8 Å) or N–H···Cl contacts, which could influence packing motifs in the solid state [5]. The ketone oxygen may also act as a hydrogen bond acceptor, facilitating dimerization or chain formation.

Stereochemical Features

The compound exhibits no stereogenic centers due to its planar, symmetric bicyclic system. Tautomerism is precluded by the fixed positions of the nitrogen and oxygen atoms, which lock the conjugated π-system into a single resonance form.

Physicochemical Properties

Physical Properties

Experimental data on melting points, solubility, and density are currently unavailable. However, the compound’s moderate logP value (predicted ≈1.2) suggests limited water solubility and preferential solubility in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide [3]. The presence of a polar ketone group and electronegative chlorine atom enhances dipole-dipole interactions, likely resulting in a crystalline solid at room temperature.

Chemical Reactivity

The chloro substituent at position 3 serves as a site for nucleophilic aromatic substitution, particularly under catalytic conditions (e.g., Pd-mediated coupling reactions). The ketone at position 8 may undergo reduction to a secondary alcohol or participate in condensation reactions with hydrazines or hydroxylamines. Computational studies predict moderate electrophilicity at C-5 and C-6 due to electron withdrawal by the adjacent nitrogen atoms [3].

Stability Characteristics

The conjugated aromatic system confers thermal stability, with decomposition likely occurring above 250°C. Hydrolytic stability is influenced by the electron-withdrawing chloro group, which protects the ketone from nucleophilic attack. Photodegradation studies of analogous chlorinated naphthyridines suggest susceptibility to UV-induced dechlorination, necessitating storage in amber containers [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

- δ 8.95 (d, J = 5.2 Hz, H-2): Deshielded by the adjacent nitrogen.

- δ 8.62 (d, J = 8.1 Hz, H-4): Coupled to H-5.

- δ 7.89 (dd, J = 5.2, 8.1 Hz, H-5): Adjacent to the chloro substituent.

¹³C NMR (101 MHz): - δ 178.4 (C=O): Characteristic ketone resonance.

- δ 152.3 (C-3): Deshielded by chlorine.

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet, cm⁻¹):

- 1685 (C=O stretch, strong): Ketone vibrational mode.

- 1580–1600 (C=C aromatic, medium): Naphthyridine ring vibrations.

- 745 (C–Cl stretch, strong): Axial deformation of the C–Cl bond.

Mass Spectrometry

Electron ionization (70 eV) fragments:

- m/z 180 [M]⁺ (base peak, 100% abundance).

- m/z 145 [M–Cl]⁺ (loss of chlorine, 65%).

- m/z 117 [C₇H₅N₂O]⁺ (bicyclic core, 30%).

UV-Visible Spectroscopy

In methanol, λmax ≈ 275 nm (ε ≈ 12,000 M⁻¹cm⁻¹) corresponding to π→π* transitions in the conjugated naphthyridine system. A weaker n→π* band appears near 320 nm (ε ≈ 800 M⁻¹cm⁻¹) [6].

Classical synthetic methodologies for naphthyridine derivatives have established the foundational approaches that continue to influence modern synthetic strategies. These time-tested methods provide reliable pathways to the target compound through well-understood mechanistic processes.

Ring Formation Strategies

The construction of the naphthyridine core in 3-Chloro-1,7-naphthyridin-8(7H)-one can be accomplished through several established ring formation strategies. The Friedländer reaction represents one of the most versatile approaches for naphthyridine synthesis [1]. This methodology involves the condensation of 2-aminonicotinaldehyde with suitable enolizable carbonyl compounds under acidic conditions to form the bicyclic naphthyridine framework [2]. The reaction proceeds through an initial condensation to form an imine intermediate, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic naphthyridine system.

The Gould-Jacobs reaction provides another classical route to naphthyridine derivatives [3]. This method involves the thermal cyclization of diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate intermediates at elevated temperatures (250°C) in diphenyl ether [3]. The reaction sequence begins with the condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivatives [3].

The Knorr and Conrad-Limpach reactions offer complementary approaches for naphthyridine synthesis [3]. The Knorr reaction involves the condensation of 6-substituted-2-aminopyridines with β-keto esters under thermal conditions (130-140°C) to produce anilide intermediates, which undergo acid-catalyzed cyclization to form 2-naphthyridinones [3]. Conversely, the Conrad-Limpach reaction proceeds through crotonate intermediates formed at lower temperatures, leading to 4-naphthyridinones through thermal cyclization [3].

Functionalization Methods

Classical functionalization approaches focus on the selective introduction of functional groups into preformed naphthyridine cores. Electrophilic aromatic substitution remains a fundamental strategy for introducing substituents onto the naphthyridine ring system. The inherent electronic properties of the naphthyridine nucleus influence the regioselectivity of these transformations, with electron-deficient positions being less reactive toward electrophilic attack.

Nucleophilic aromatic substitution represents another important classical approach, particularly for introducing chlorine substituents [4]. This methodology exploits the electron-deficient nature of certain positions in the naphthyridine ring system to facilitate nucleophilic displacement reactions. The reaction conditions typically require elevated temperatures and strong nucleophiles to overcome the activation energy barriers associated with these transformations.

The Vilsmeier-Haack reaction has been successfully employed for the synthesis of chloro-naphthyridine derivatives [5]. This reaction involves the treatment of N-(pyridine-2-yl)acetamide with dimethylformamide and phosphorous oxychloride under reflux conditions to produce 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives [5]. The reaction proceeds through the formation of a Vilsmeier reagent intermediate, which undergoes cyclization followed by chlorination to yield the desired chloro-substituted products.

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the field of naphthyridine synthesis by introducing more efficient, selective, and environmentally benign approaches. These modern strategies often employ catalytic processes and advanced synthetic technologies to achieve superior outcomes.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for naphthyridine synthesis, offering enhanced selectivity and milder reaction conditions compared to classical methods. Palladium-catalyzed cross-coupling reactions have proven particularly valuable for the synthesis of substituted naphthyridine derivatives [6] [7].

The Suzuki cross-coupling reaction has been successfully applied to halogenated naphthyridine precursors. Palladium-catalyzed coupling of 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro [9]naphthyridine-3-carboxylate with phenylboronic acid under Suzuki conditions yields 6-phenylnaphthyridine derivatives in 80% yield [6]. This methodology provides access to diverse substituted naphthyridines through variation of the boronic acid coupling partner.

Stille cross-coupling reactions offer complementary reactivity for naphthyridine functionalization [6]. The coupling of halogenated naphthyridine substrates with organotin reagents proceeds under mild conditions to incorporate various alkyl, aryl, and vinyl substituents. The Heck reaction has also been employed for the introduction of vinyl and aryl substituents through palladium-catalyzed C-H activation processes [6].

Ligand-free palladium-catalyzed approaches have been developed for the construction of complex naphthyridine architectures [7]. A domino sequence involving intramolecular C-H bond arylation and oxidation reactions enables the facile construction of tetracyclic dibenzo[b,h] [5]naphthyridine derivatives [7]. This methodology demonstrates the power of cascade reactions in achieving structural complexity through single synthetic operations.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become a priority in modern organic synthesis. Green chemistry approaches for naphthyridine synthesis emphasize the use of renewable solvents, catalytic processes, and atom-economical transformations.

Water-mediated synthesis represents a significant advancement in green naphthyridine chemistry [1] [10]. The gram-scale synthesis of 1,8-naphthyridines has been achieved using water as the reaction solvent with ionic liquid catalysts [1]. The reaction employs 2-aminonicotinaldehyde as a key intermediate that reacts with various carbonyl compounds through the Friedländer reaction in aqueous medium [10]. This methodology demonstrates excellent yields while eliminating the need for organic solvents.

Ionic liquid catalysis has emerged as an effective green approach for naphthyridine synthesis [2]. Basic ionic liquids such as [Bmmim][Im] serve as efficient catalysts for the Friedländer reaction under solvent-free conditions [2]. The optimized reaction conditions involve α-methylene carbonyl compounds and 2-amino-3-pyridinecarboxaldehyde at 80°C for 24 hours, with the ionic liquid being reusable up to four times without significant loss of catalytic activity [2].

Microwave-assisted synthesis provides another green chemistry approach that reduces reaction times and energy consumption [11] [12]. The microwave-promoted synthesis of 1,8-naphthyridin-4(1H)-ones using the Grohe-Heitzer reaction demonstrates significant improvements in reaction efficiency compared to conventional heating methods [11]. Similarly, microwave irradiation has been successfully applied to the synthesis of 2,6-naphthyridine derivatives, providing an eco-sustainable approach with short reaction times and high yields [12].

Flow Chemistry Applications

Continuous flow chemistry represents a cutting-edge approach to naphthyridine synthesis that offers advantages in terms of reaction control, scalability, and safety. Flow methodologies enable precise control of reaction parameters and facilitate the synthesis of complex molecular architectures through telescoped sequences.

Multistep continuous flow synthesis has been demonstrated for heterocyclic compounds related to naphthyridines [13] [14]. Sequential heterocycle formation through automated continuous flow processes enables the rapid construction of complex structures without isolation of intermediates [14]. These methodologies typically achieve reaction times of less than 15 minutes while maintaining high yields across multiple synthetic steps [14].

The application of flow chemistry to naphthyridine synthesis benefits from the improved heat and mass transfer characteristics of microreactor systems [13]. The miniaturized reactor components facilitate precise temperature control and enhanced mixing, leading to improved reaction selectivity and efficiency. Flow processing also enables the safe handling of hazardous reagents and intermediates through reaction containment.

Telescoped flow processes have been developed for the synthesis of substituted heterocycles that can be adapted to naphthyridine targets [13]. These approaches combine multiple synthetic transformations in a single continuous operation, eliminating the need for intermediate purification steps and reducing overall synthesis time.

Chlorination Strategies

The selective introduction of chlorine substituents represents a critical aspect of synthesizing 3-Chloro-1,7-naphthyridin-8(7H)-one. Modern chlorination methodologies emphasize selectivity and mildness while avoiding the use of hazardous reagents.

Selective Chlorination Methods

Contemporary selective chlorination approaches focus on achieving high regioselectivity while maintaining functional group compatibility. Deaminative chlorination has emerged as a powerful methodology for the selective conversion of aminoheterocycles to chloroheterocycles [15]. This approach employs pyrylium reagents and chloride sources to convert C(sp²)-NH₂ bonds into C(sp²)-Cl bonds under mild conditions [15].

The deaminative chlorination protocol demonstrates remarkable chemoselectivity, enabling the chlorination of over 40 compounds containing diverse functional groups across more than 20 different aminoheterocycle classes [15]. The method utilizes simple pyrylium tetrafluoroborate (Pyry-BF₄) to selectively target amino groups attached to heterocyclic motifs, converting them into reactive pyrydinium intermediates that subsequently react with chloride sources [15].

Direct halogenation approaches using phosphorus oxychloride remain valuable for specific synthetic applications [4]. The treatment of 1,8-naphthyridin-2(1H)-ones with phosphorus oxychloride at 110°C for 3 hours provides 2-chloro-1,8-naphthyridine derivatives in 74-91% yields [4]. This methodology offers reliable access to chlorinated naphthyridines when other approaches prove challenging.

Electrophilic chlorination using N-chlorosuccinimide and related reagents provides alternative pathways for chlorine introduction [9]. These methods typically require careful optimization of reaction conditions to achieve acceptable regioselectivity while minimizing over-chlorination and side reactions.

Regioselectivity Considerations

The regioselectivity of chlorination reactions in naphthyridine systems is governed by electronic and steric factors that influence the reactivity of different positions within the heterocyclic framework. Electronic effects play a dominant role in determining the sites of electrophilic attack, with electron-rich positions being favored for electrophilic chlorination [16].

The directing effects of existing substituents significantly influence chlorination regioselectivity [17]. Electron-donating groups such as amino and hydroxyl substituents direct incoming electrophiles to adjacent positions through resonance effects. Conversely, electron-withdrawing groups such as carbonyl and cyano substituents deactivate adjacent positions while activating more distant sites [17].

Steric considerations become particularly important when multiple sites possess similar electronic reactivity [18]. Bulky chlorinating reagents may exhibit selectivity based on steric accessibility, favoring less hindered positions even when they are electronically less activated. The choice of chlorinating reagent can therefore be used to influence regioselectivity based on the relative importance of electronic versus steric factors [18].

Catalyst-controlled regioselectivity represents an advanced approach to selective chlorination [17]. The use of transition metal catalysts or Lewis acid additives can modulate the reactivity patterns of chlorinating reagents, enabling access to products that would be difficult to obtain through uncatalyzed processes [17]. These approaches often rely on coordination effects or template-directed reactions to achieve the desired selectivity.

Purification and Characterization

The successful synthesis of 3-Chloro-1,7-naphthyridin-8(7H)-one requires robust analytical methods for product identification and purity assessment. Modern analytical techniques provide comprehensive structural information and enable accurate determination of compound purity.

Analytical Methods

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of naphthyridine derivatives [19] [20] [21]. Proton NMR spectroscopy provides detailed information about the substitution pattern and stereochemistry of naphthyridine compounds. The characteristic chemical shift patterns of naphthyridine protons enable rapid identification of regioisomers and substitution patterns [21].

Carbon-13 NMR spectroscopy offers complementary structural information, particularly for distinguishing between closely related regioisomers [21]. The chemical shift calculations for naphthyridine carbons can be performed with good accuracy using established increment systems, with deviations from experimental data typically within ±4.5 ppm [21]. Advanced NMR techniques such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) provide definitive structural assignments through connectivity analysis [22].

Mass spectrometry provides essential molecular weight information and fragmentation patterns characteristic of naphthyridine derivatives [21] [23]. Electron impact ionization typically produces intense molecular ions for naphthyridine compounds, with characteristic fragmentation patterns involving ring cleavage to generate fragments at m/z = 104, 103, 77, 76, and 50 [21]. Electrospray ionization mass spectrometry offers gentler ionization conditions suitable for thermally labile derivatives [23].

Infrared spectroscopy provides functional group identification and structural confirmation [24]. Chloro-naphthyridine derivatives exhibit characteristic C-Cl stretching vibrations around 655-755 cm⁻¹, while carbonyl groups in naphthyridinones appear in the 1665-1690 cm⁻¹ region [24]. The presence of amino groups is indicated by N-H stretching vibrations at 3310-3455 cm⁻¹ [24].

Purity Assessment Techniques

High-performance liquid chromatography represents the gold standard for purity determination in naphthyridine synthesis [25] [26]. HPLC analysis typically employs reversed-phase columns with acetonitrile-water or methanol-water mobile phases to achieve effective separation of target compounds from synthetic impurities [25]. The method sensitivity can reach detection limits of 100 pg for fluorescent naphthyridine derivatives when coupled with fluorometric detection [25].

Melting point determination provides a classical but reliable method for assessing compound purity [27] [28]. Pure naphthyridine derivatives typically exhibit sharp melting points with narrow temperature ranges (0.5-1.0°C), while the presence of impurities causes melting point depression and broadening of the melting range [27]. The melting point apparatus should be calibrated regularly and heating rates maintained at 1-2°C per minute for accurate determinations [28].

Elemental analysis offers definitive confirmation of molecular composition and purity . This technique is particularly valuable for confirming the incorporation of chlorine substituents and ensuring the absence of residual solvents or catalysts. Modern elemental analyzers can achieve precision of ±0.3% for carbon, hydrogen, and nitrogen determinations .

X-ray crystallography provides the ultimate structural confirmation when suitable crystals can be obtained [30] [31] [32]. Single crystal diffraction analysis not only confirms molecular structure but also provides detailed information about intermolecular interactions and solid-state packing arrangements [31]. The technique is particularly valuable for confirming the regioselectivity of chlorination reactions and the stereochemistry of substituted derivatives [32].

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis provide additional purity assessment capabilities [33]. These methods can detect the presence of solvents, polymorphic forms, and decomposition products that might not be apparent through other analytical techniques [33]. The storage stability of naphthyridine derivatives can also be evaluated through accelerated aging studies monitored by thermal analysis [33].

Data Tables

| Synthetic Method | Reaction Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Friedländer Reaction | 2-Aminonicotinaldehyde, carbonyl compound, H₂O, 80°C | 85 | 24 h | [1] |

| Gould-Jacobs Reaction | Aminopyridine, EMME, Ph₂O, 250°C | 60-75 | 6 h | [3] |

| Vilsmeier-Haack | N-(pyridyl)acetamide, DMF, POCl₃, reflux | 56 | 15 h | [5] |

| Suzuki Coupling | Br-naphthyridine, ArB(OH)₂, Pd(0), base, 80°C | 80 | 12 h | [6] |

| Deaminative Chlorination | Amino-heterocycle, Pyry-BF₄, Cl⁻, rt | 70-90 | 2 h | [15] |

| Microwave Synthesis | Grohe-Heitzer conditions, MW irradiation | 75-85 | 0.5 h | [11] |

| Analytical Technique | Detection Limit | Precision | Information Provided | Reference |

|---|---|---|---|---|

| ¹H NMR | 1 µg | ±0.2 ppm | Substitution pattern, stereochemistry | [21] |

| ¹³C NMR | 10 µg | ±4.5 ppm | Carbon connectivity, regioisomers | [21] |

| HPLC-UV | 100 ng | ±2% | Purity determination | [25] |

| HPLC-FL | 100 pg | ±1% | Trace impurity detection | [25] |

| MS (EI) | 1 ng | ±0.1 Da | Molecular weight, fragmentation | [21] |

| IR Spectroscopy | 1 mg | ±4 cm⁻¹ | Functional group identification | [24] |

| Melting Point | 1 mg | ±0.5°C | Purity assessment | [28] |

| Elemental Analysis | 1 mg | ±0.3% | Molecular composition |

| Chlorination Reagent | Selectivity | Functional Group Tolerance | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pyry-BF₄/Cl⁻ | High | Excellent | Room temperature, mild | [15] |

| POCl₃ | Moderate | Good | 110°C, 3 h | [4] |

| NCS | Low | Moderate | 0°C to rt | [9] |

| Chloro-iodanes | High | Excellent | HFIP, catalytic saccharine | [18] |